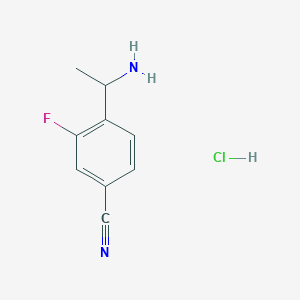

4-(1-氨基乙基)-3-氟苯甲腈盐酸盐

描述

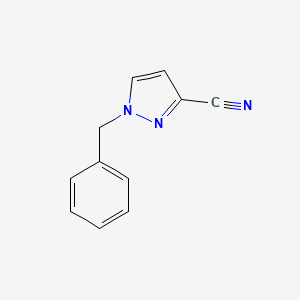

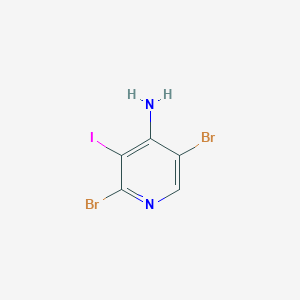

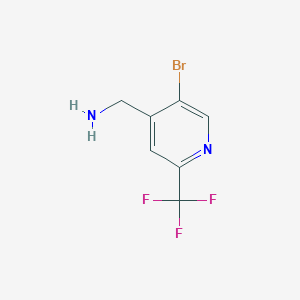

The compound “4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride” likely belongs to the class of organic compounds known as benzonitriles . Benzonitriles are compounds containing a benzene ring which is bonded to a cyanide group.

Synthesis Analysis

While specific synthesis methods for “4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride” are not available, similar compounds are often synthesized from α,β-unsaturated aldehydes . Enzymatic synthesis is also a common method for creating fluorinated compounds .Molecular Structure Analysis

The molecular structure of “4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride” would likely include a benzene ring attached to a cyanide group and an aminoethyl group .科学研究应用

合成和氟化标记

Ang 等人(2013 年)的一项研究概述了微波辅助氟化合成路线,以创建 3-氨基-1,2-苯并异恶唑和 4-氨基-1H-2,3-苯并恶嗪等化合物,这些化合物可以与氟化标记相连以更轻松地分离和回收,展示了有机合成中的一种创新方法 (Ang 等人,2013 年)。

能量和结构研究

Ribeiro da Silva 等人(2012 年)对包括 4-氟苯甲腈在内的各种氟苯甲腈进行了能量和结构研究。这项研究深入了解了这些化合物的热化学性质,这对于理解它们在不同应用中的行为至关重要 (Ribeiro da Silva 等人,2012 年)。

放射性药物的放射氟化

Zlatopolskiy 等人(2012 年)研究了 4-氟苯甲腈氧化物的放射氟化。这一过程对于制备低分子量放射性药物非常重要,突出了其在医学影像和诊断中的应用 (Zlatopolskiy 等人,2012 年)。

氟化反应和中间体

铃木和木村(1991 年)的研究重点是通过卤素交换反应合成各种氟苯甲腈,为通过进一步的化学应用创建 4-氟苯甲腈的衍生物提供了一条途径 (铃木和木村,1991 年)。

二氧化碳化学固定

木村等人(2012 年)展示了在 CO2 的有效化学固定中使用 2-氨基苯甲腈来产生喹唑啉-2,4(1H,3H)-二酮,4-氟苯甲腈的衍生物可能在其中发挥作用 (木村等人,2012 年)。

光谱和结构分析

赵等人(2018 年)对 4-氟苯甲腈进行了共振增强多光子电离和质量分析阈值电离光谱。这项研究有助于理解此类化合物的电子结构和行为,在各种分析应用中很有用 (赵等人,2018 年)。

不对称合成

Colson 等人(1998 年)报道了涉及 4-氨基苯甲腈的化合物的不对称合成,这可能与药物研究中立体化学和不对称合成的更广泛领域相关 (Colson 等人,1998 年)。

作用机制

Target of Action

The primary target of 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride is the Rho-associated protein kinase (ROCK) . ROCK is a crucial regulator of the shape and movement of cells by acting on the cytoskeleton. It plays a significant role in a wide range of fundamental cellular functions such as contraction, adhesion, migration, proliferation, and apoptosis .

Mode of Action

4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride acts as an ATP-competitive inhibitor of ROCK . It binds to the ATP-binding site of the ROCK enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition disrupts the downstream signaling pathways that rely on ROCK, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of ROCK affects several biochemical pathways. One of the key pathways is the Rho/ROCK pathway , which regulates actin cytoskeleton reorganization, cell adhesion, and motility. By inhibiting ROCK, 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can alter these cellular processes .

Pharmacokinetics

Similar compounds are known to be rapidly metabolized, with only a small percentage of the anesthetic (5 to 10 percent) being excreted unchanged in the urine . The liver is the principal site of metabolism, with over 50 percent of the administered dose being excreted into the bile as metabolites .

Result of Action

The inhibition of ROCK by 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can lead to a variety of cellular effects. For instance, it can reduce cell adhesion and migration, potentially affecting processes such as wound healing and tumor metastasis . It can also influence cell proliferation and survival, which could have implications for tissue regeneration and cancer treatment .

Action Environment

The action of 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with the compound and alter its activity .

属性

IUPAC Name |

4-(1-aminoethyl)-3-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHUUNLWRXSURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)

![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)